molecular formula C15H14O3 B6318674 2-(4-Methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 1026740-92-0

2-(4-Methoxy-3-methylphenyl)benzoic acid, 95%

Cat. No. B6318674
CAS RN: 1026740-92-0
M. Wt: 242.27 g/mol
InChI Key: BRACDZBXXHTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-3-methylphenyl)benzoic acid, commonly known as m-Methylbenzoic acid, is a widely used organic compound found in many pharmaceutical, food, and cosmetic products. It is also used in laboratory experiments due to its unique properties.

Mechanism of Action

The mechanism of action of m-Methylbenzoic acid is not well understood. However, it is believed to interact with proteins and receptors in the body, which can lead to a variety of effects. For example, m-Methylbenzoic acid has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, which are important mediators of inflammation. In addition, m-Methylbenzoic acid has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects
m-Methylbenzoic acid has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, m-Methylbenzoic acid has been shown to inhibit the growth of certain cancer cells. It has also been shown to have antioxidant and anti-aging effects.

Advantages and Limitations for Lab Experiments

M-Methylbenzoic acid has several advantages for laboratory experiments. It is a commercially available compound, so it is easy to obtain. It is also relatively stable and non-toxic, making it safe to handle. In addition, m-Methylbenzoic acid has a wide range of applications, making it a versatile compound for laboratory experiments.
However, there are some limitations to using m-Methylbenzoic acid for laboratory experiments. It is a relatively expensive compound, so it may not be feasible for some experiments. In addition, m-Methylbenzoic acid can be hard to work with due to its low solubility in water, making it difficult to dissolve in aqueous solutions.

Future Directions

There are many potential future directions for research on m-Methylbenzoic acid. One potential area of research is the development of new synthesis methods for m-Methylbenzoic acid. Additionally, more research could be done to further investigate the biochemical and physiological effects of m-Methylbenzoic acid. Finally, research could be done to investigate the potential applications of m-Methylbenzoic acid in the fields of medicine and agriculture.

Synthesis Methods

M-Methylbenzoic acid is a commercially available chemical, but it can also be synthesized through a variety of methods. One of the most common methods for synthesizing m-Methylbenzoic acid is the Friedel-Crafts alkylation reaction. This reaction involves the reaction of an aromatic ring, such as benzene, with an alkyl halide, such as ethyl bromide, in the presence of an acid catalyst, such as aluminum chloride. The reaction results in the formation of an alkylated aromatic ring, such as m-Methylbenzoic acid.

Scientific Research Applications

M-Methylbenzoic acid has many scientific research applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory agents. It is also used in the synthesis of dyes, fragrances, and cosmetics. In addition, m-Methylbenzoic acid is used in the synthesis of polymers, such as polyamides and polyesters.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-11(7-8-14(10)18-2)12-5-3-4-6-13(12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRACDZBXXHTLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437568
Record name MolPort-011-489-320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1026740-92-0
Record name MolPort-011-489-320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.